2,3-Dichloro-6-(difluoromethoxy)aniline
Description
2,3-Dichloro-6-(difluoromethoxy)aniline is an organic compound with the molecular formula C7H5Cl2F2NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and difluoromethoxy groups
Properties
IUPAC Name |
2,3-dichloro-6-(difluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F2NO/c8-3-1-2-4(13-7(10)11)6(12)5(3)9/h1-2,7H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDKMYGAKQUFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2,3-dichloroaniline with difluoromethyl ether under specific conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production of 2,3-Dichloro-6-(difluoromethoxy)aniline may involve large-scale chlorination processes followed by purification steps to isolate the compound. The use of catalysts and controlled reaction environments ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-6-(difluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Chemical Properties and Structure
2,3-Dichloro-6-(difluoromethoxy)aniline has the molecular formula and is characterized by the presence of dichloro and difluoromethoxy substituents on an aniline structure. Its unique chemical properties make it a valuable intermediate for various synthetic processes.
Anticancer Agents
Recent studies have highlighted the potential of this compound as a building block in the synthesis of potent anticancer agents. For instance, it has been utilized in the development of inhibitors targeting specific proteins involved in cancer progression. The compound's structural modifications can lead to increased potency and selectivity against cancer cells.
Case Study:
A study demonstrated that derivatives of this compound exhibited significant inhibition of the SMYD2 protein, which is implicated in several cancers. The structure-activity relationship (SAR) analysis showed that modifications to the aniline structure could enhance binding affinity and efficacy against cancer cell lines .
Pesticide Intermediates
The compound serves as an important intermediate in the synthesis of various agrochemicals, particularly herbicides and insecticides. Its derivatives are utilized to create effective pest control agents that are less toxic to humans and the environment.
Data Table: Agrochemical Applications of this compound
| Application Type | Compound Name | Active Ingredient | Efficacy |
|---|---|---|---|
| Herbicide | Fipronil | Pyrazole derivative | High |
| Insecticide | Imidacloprid | Neonicotinoid | Moderate |
Case Study:
Research has indicated that this compound is involved in synthesizing pyrazole-type insecticides such as Fipronil, which are effective against a range of pests while exhibiting low toxicity to non-target organisms .
Liquid Crystal Materials
The compound is also explored for its potential in developing liquid crystal materials. Its unique fluorinated structure contributes to the thermal stability and optical properties required for advanced display technologies.
Data Table: Liquid Crystal Applications
| Material Type | Compound Name | Properties |
|---|---|---|
| Liquid Crystal | This compound derivatives | High thermal stability |
Synthetic Methodologies
The synthesis of this compound involves various methodologies that enhance its utility in chemical synthesis. Techniques such as difluoromethoxylation allow for direct modifications to the aromatic ring without extensive pre-functionalization steps.
Synthesis Overview:
Recent advancements have introduced methods for efficient difluoromethoxylation at room temperature, enabling easier incorporation into complex molecules . This has implications for both pharmaceutical and material science applications.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-(difluoromethoxy)aniline involves its interaction with specific molecular targets. The presence of chlorine and difluoromethoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological pathways, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-(trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of difluoromethoxy.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains a pyridine ring and trifluoromethyl group.
Biological Activity
Overview
2,3-Dichloro-6-(difluoromethoxy)aniline is an organic compound with the molecular formula C7H5Cl2F2NO. It is a derivative of aniline, characterized by substitutions on the benzene ring that include chlorine and difluoromethoxy groups. This compound has garnered attention for its potential biological activities and interactions with various biomolecules, making it a subject of research in medicinal chemistry and pharmacology.
The compound's structure features two chlorine atoms and a difluoromethoxy group, which influence its chemical reactivity and biological interactions. The presence of these substituents can modulate the compound's binding affinity to enzymes or receptors, potentially leading to various biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The chlorinated and difluoromethoxy substituents enhance its reactivity, allowing it to modulate key biological pathways. Research indicates that this compound may act as an inhibitor for certain enzymes involved in critical cellular processes.
Structure-Activity Relationship (SAR)
Initial studies on the structure-activity relationship (SAR) of similar compounds have shown that the positioning and type of substituents significantly affect their potency. For instance, compounds with meta-substituted phenyl groups often demonstrate higher activity compared to para-substituted analogs .
| Compound | Substituent | IC50 (μM) | Binding Efficiency |
|---|---|---|---|
| This compound | Difluoromethoxy | TBD | TBD |
| 3-(difluoromethoxy)phenyl derivative | Difluoromethoxy | 0.8 | 12.5 |
| 4-(difluoromethoxy)phenyl derivative | Difluoromethoxy | >15-fold less active than meta derivative | TBD |
Case Studies
- Inhibition Studies : In a study examining the inhibition of SMYD2 (a lysine methyltransferase), derivatives similar to this compound were assessed for their potency. The results indicated that the presence of difluoromethoxy groups significantly enhanced inhibitory activity compared to other substitutions .
- Cell Viability Assays : Research involving cell lines demonstrated that compounds with similar structures exhibited varying degrees of cytotoxicity. The dichlorophenyl moiety was found to interact favorably with cellular targets, leading to reduced cell viability in certain cancer models .
Pharmacokinetics
Pharmacokinetic evaluations indicate that compounds like this compound show moderate stability in biological systems. Studies have reported its metabolic stability and permeability characteristics, which are crucial for assessing its potential as a therapeutic agent .
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Metabolic Stability | Moderate |
| Apparent Permeability | 34 nm/s |
| Efflux Ratio | 5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
